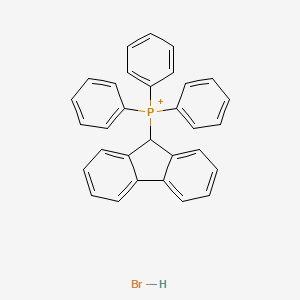
(9H-Fluoren-9-YL)-triphenyl-phosphonium, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C₃₁H₂₄BrP and a molecular weight of 507.415 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of 9-bromofluorene with triphenylphosphine . The reaction is carried out in a suitable solvent, such as toluene or chloroform , under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Such as , , and .
Solvents: Common solvents include , , and .
Catalysts: Depending on the reaction, catalysts like or may be used.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine may produce a phosphonium salt with an amine substituent.
Aplicaciones Científicas De Investigación
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides for Wittig reactions .
Polymer Chemistry: It serves as a photo-latent initiator in the polymerization of epoxides.
Material Science: It is utilized in the development of advanced materials, including and .
Mecanismo De Acción
The mechanism of action of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE involves the formation of reactive intermediates, such as phosphonium ylides , which can participate in various chemical transformations. These intermediates are crucial in reactions like the Wittig reaction , where they react with carbonyl compounds to form alkenes .
Comparación Con Compuestos Similares
9-BROMOFLUORENE: A precursor in the synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE.
TRIPHENYLPHOSPHINE: Another key reagent used in the synthesis process.
BENZYLTRIPHENYLPHOSPHONIUM BROMIDE: A similar compound used in organic synthesis and polymer chemistry.
Uniqueness: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in organic synthesis and material science applications.
Propiedades
Fórmula molecular |
C31H25BrP+ |
|---|---|
Peso molecular |
508.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-yl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C31H24P.BrH/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23,31H;1H/q+1; |
Clave InChI |
BHNPKGAMAZKCCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















